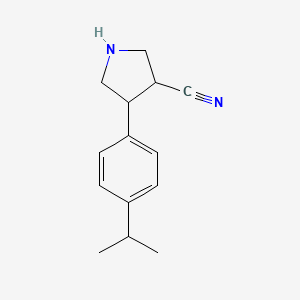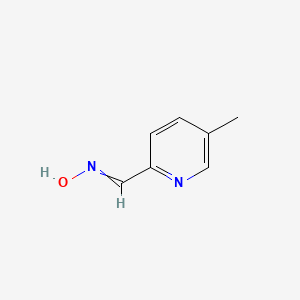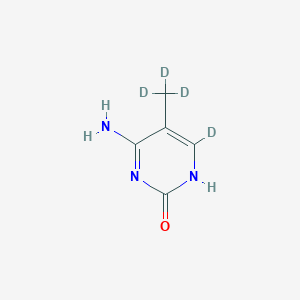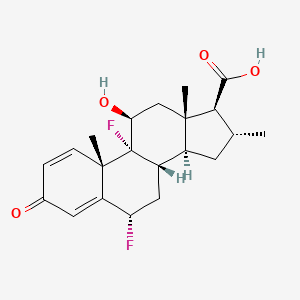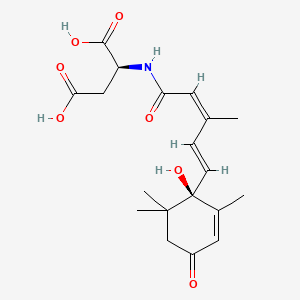
(+)-cis,trans-Abscisic Acid-L-aspartic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+)-cis,trans-Abscisic Acid-L-aspartic Acid is a conjugate of abscisic acid and L-aspartic acid. Abscisic acid is a plant hormone involved in various plant developmental processes and stress responses, while L-aspartic acid is a non-essential amino acid that plays a role in the biosynthesis of proteins. The conjugate of these two compounds combines the properties of both, making it a subject of interest in scientific research.
Méthodes De Préparation
The preparation of (+)-cis,trans-Abscisic Acid-L-aspartic Acid can be achieved through synthetic routes involving the conjugation of abscisic acid with L-aspartic acid. One common method involves the activation of the carboxyl group of abscisic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like N-hydroxysuccinimide (NHS). This activated intermediate can then react with the amino group of L-aspartic acid to form the desired conjugate. Industrial production methods may involve the use of immobilized enzymes or microbial fermentation to achieve higher yields and purity.
Analyse Des Réactions Chimiques
(+)-cis,trans-Abscisic Acid-L-aspartic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts, abscisic acid and L-aspartic acid, using acidic or basic conditions.
Applications De Recherche Scientifique
(+)-cis,trans-Abscisic Acid-L-aspartic Acid has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the conjugation of plant hormones with amino acids and their resulting properties.
Biology: The compound is studied for its role in plant stress responses, particularly in relation to drought and salinity tolerance.
Medicine: Research is being conducted on its potential therapeutic effects, including its role in regulating blood sugar levels and its anti-inflammatory properties.
Industry: The compound is used in the development of agricultural products aimed at enhancing plant growth and stress resistance.
Mécanisme D'action
The mechanism of action of (+)-cis,trans-Abscisic Acid-L-aspartic Acid involves its interaction with specific molecular targets and pathways. Abscisic acid binds to its receptors in plant cells, triggering a cascade of signaling events that lead to changes in gene expression and physiological responses. L-aspartic acid, on the other hand, participates in metabolic pathways such as the citric acid cycle and neurotransmitter synthesis. The conjugate compound may exert its effects through a combination of these mechanisms, influencing both plant and animal systems.
Comparaison Avec Des Composés Similaires
(+)-cis,trans-Abscisic Acid-L-aspartic Acid can be compared with other similar compounds, such as:
Abscisic Acid: The parent compound, which is a plant hormone involved in stress responses and developmental processes.
L-Aspartic Acid: An amino acid that plays a role in protein biosynthesis and metabolic pathways.
Gibberellic Acid-L-aspartic Acid Conjugate: Another plant hormone-amino acid conjugate with different physiological effects.
Indole-3-Acetic Acid-L-aspartic Acid Conjugate: A conjugate of the plant hormone indole-3-acetic acid with L-aspartic acid, involved in plant growth regulation.
The uniqueness of this compound lies in its combined properties of abscisic acid and L-aspartic acid, making it a valuable compound for research in various fields.
Propriétés
Formule moléculaire |
C19H25NO7 |
|---|---|
Poids moléculaire |
379.4 g/mol |
Nom IUPAC |
(2S)-2-[[(2Z,4E)-5-[(1R)-1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoyl]amino]butanedioic acid |
InChI |
InChI=1S/C19H25NO7/c1-11(7-15(22)20-14(17(25)26)9-16(23)24)5-6-19(27)12(2)8-13(21)10-18(19,3)4/h5-8,14,27H,9-10H2,1-4H3,(H,20,22)(H,23,24)(H,25,26)/b6-5+,11-7-/t14-,19-/m0/s1 |
Clé InChI |
WKJIJPCGZANDLR-FHHNLEOXSA-N |
SMILES isomérique |
CC1=CC(=O)CC([C@@]1(/C=C/C(=C\C(=O)N[C@@H](CC(=O)O)C(=O)O)/C)O)(C)C |
SMILES canonique |
CC1=CC(=O)CC(C1(C=CC(=CC(=O)NC(CC(=O)O)C(=O)O)C)O)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


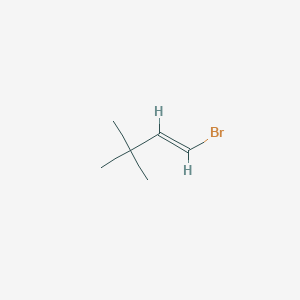
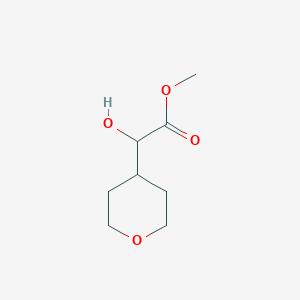
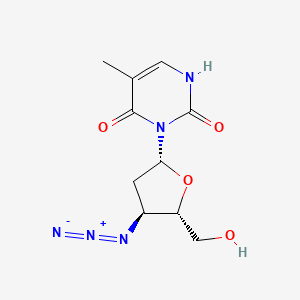


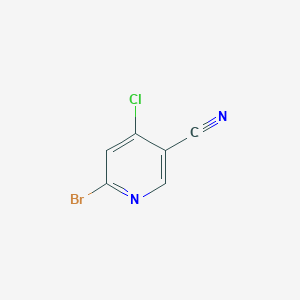
![N-[4-[[(2-chlorophenyl)-oxomethyl]amino]-3-methoxyphenyl]-2-pyridinecarboxamide](/img/structure/B13442214.png)

